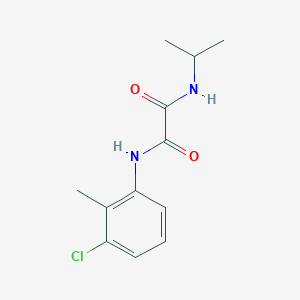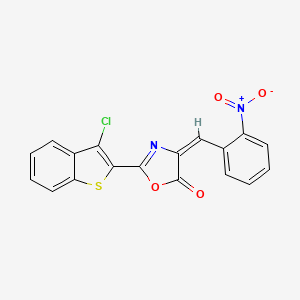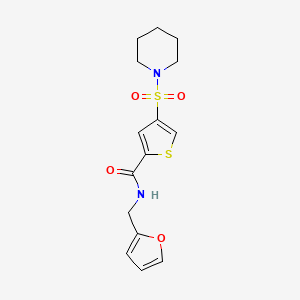![molecular formula C17H22ClNS B5193656 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
Wirkmechanismus
BPTES targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules, including nucleotides and amino acids, which are essential for cancer cell growth. By inhibiting glutaminase, BPTES reduces the availability of glutamate, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, with minimal effects on normal cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BPTES has been shown to reduce the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BPTES has also been shown to be selective for glutaminase, with minimal off-target effects. However, BPTES has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. BPTES can also be unstable in some conditions, which can affect its potency.
Zukünftige Richtungen
For BPTES research include optimizing the synthesis of BPTES and developing more potent analogs. In addition, further studies are needed to understand the mechanism of action of BPTES and its effects on cancer metabolism. BPTES may also have potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesemethoden
BPTES can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-fluoropyridine with sec-butylmagnesium bromide to obtain 4-sec-butylpyridine. This compound is then reacted with 4-chlorobenzenethiol to obtain 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine. The final step involves the reaction of the obtained compound with hydrochloric acid to yield BPTES hydrochloride.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer research and therapy. Glutamine metabolism is known to be upregulated in cancer cells, and targeting glutaminase with BPTES can lead to the inhibition of cancer cell growth. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. BPTES has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-[2-(4-butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS.ClH/c1-3-14(2)16-4-6-17(7-5-16)19-13-10-15-8-11-18-12-9-15;/h4-9,11-12,14H,3,10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGCBPANFARHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)
![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)




![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)